
tert-butyl 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a trifluoroacetylated aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the piperazine ring and the trifluoroacetyl group. Common reagents used in these reactions include tert-butyl alcohol, piperazine, and trifluoroacetic anhydride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer effects.
Industry: Used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoroacetyl group, in particular, can enhance the compound’s binding affinity and specificity, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoate: can be compared with other benzoate derivatives, such as:
Uniqueness
The presence of the trifluoroacetyl group distinguishes this compound from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C24H28F3N3O3 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
tert-butyl 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoate |
InChI |
InChI=1S/C24H28F3N3O3/c1-23(2,3)33-21(31)19-11-10-18(29-14-12-28(4)13-15-29)16-20(19)30(22(32)24(25,26)27)17-8-6-5-7-9-17/h5-11,16H,12-15H2,1-4H3 |
Clé InChI |
AFGCQHBHAKIKDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(C3=CC=CC=C3)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


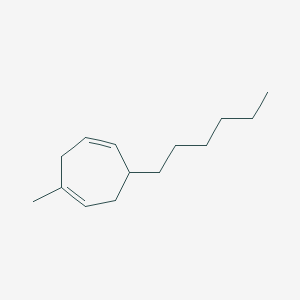
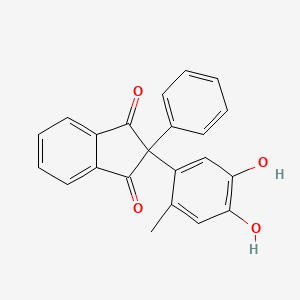
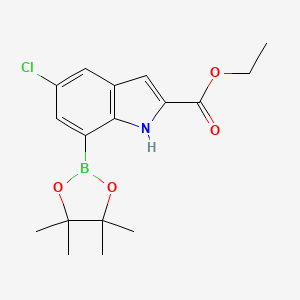
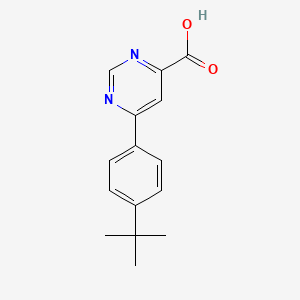


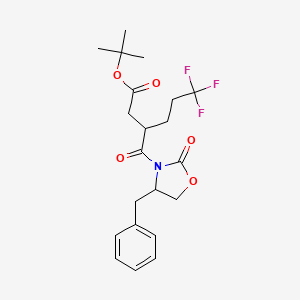
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)
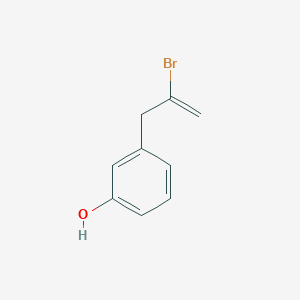



![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
